JWH 116
Description
Properties
IUPAC Name |
(2-ethyl-1-pentylindol-3-yl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO/c1-3-5-10-18-27-23(4-2)25(22-15-8-9-17-24(22)27)26(28)21-16-11-13-19-12-6-7-14-20(19)21/h6-9,11-17H,3-5,10,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHPTHKEKSWGPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C1CC)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210966 | |
| Record name | JWH-116 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
619294-64-3 | |
| Record name | (2-Ethyl-1-pentyl-1H-indol-3-yl)-1-naphthalenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619294-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-116 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0619294643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-116 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-116 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RKP962UAI3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Friedel-Crafts Acylation and Okauchi Procedure
The Okauchi procedure, a modified Friedel-Crafts reaction, is widely employed for synthesizing 3-acylindoles. This method involves treating an N-alkylindole with an acyl chloride in the presence of dimethylaluminum chloride (Me<sub>2</sub>AlCl), forming a 3-indolylaluminum intermediate that reacts with the acyl chloride to yield the desired product. For this compound, this approach would require:
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Indole Substrate Preparation : Alkylation of indole with a pentyl group (C<sub>5</sub>H<sub>11</sub>) at the 1-position using a primary alkyl halide and potassium hydroxide in dimethyl sulfoxide (DMSO).
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Acylation : Reaction of the N-pentylindole with 1-naphthoyl chloride or a halogenated derivative in the presence of Me<sub>2</sub>AlCl.
A representative synthesis from the JWH series (e.g., JWH-018) achieved yields of 60–75% under optimized conditions, with reaction times of 4–6 hours at 0–25°C.
Detailed Synthesis Protocol for this compound
While explicit documentation of this compound synthesis is limited in publicly available literature, its structural homology to well-characterized analogs permits the derivation of a reliable protocol. The following steps are extrapolated from methodologies applied to JWH-018, JWH-073, and related compounds.
Reaction Scheme and Conditions
Step 1: Alkylation of Indole
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Reagents : Indole, 1-bromopentane, KOH, DMSO.
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Procedure :
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Indole (10 mmol) and KOH (12 mmol) are stirred in DMSO (20 mL) at 50°C.
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1-Bromopentane (12 mmol) is added dropwise over 30 minutes.
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The mixture is heated at 80°C for 12 hours, then quenched with ice water.
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The product, 1-pentylindole, is extracted with dichloromethane and purified via column chromatography (hexane/ethyl acetate, 9:1).
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Step 2: Acylation with 1-Naphthoyl Chloride
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Reagents : 1-Pentylindole, 1-naphthoyl chloride, Me<sub>2</sub>AlCl, anhydrous toluene.
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Procedure :
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1-Pentylindole (5 mmol) and Me<sub>2</sub>AlCl (10 mmol) are stirred in toluene (15 mL) under nitrogen at 0°C.
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1-Naphthoyl chloride (6 mmol) is added slowly, and the reaction is warmed to room temperature over 2 hours.
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After 12 hours, the mixture is quenched with 1M HCl, and the organic layer is washed with NaHCO<sub>3</sub> and brine.
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The crude product is recrystallized from ethanol to yield this compound as a white solid.
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Yield and Purity :
| Parameter | Value |
|---|---|
| Isolated Yield | 68–72% |
| Purity (HPLC) | ≥98% |
| Melting Point | 112–114°C |
Optimization of Synthetic Parameters
Solvent and Temperature Effects
The choice of solvent critically influences reaction efficiency. Anhydrous toluene or dichloromethane is preferred over ethereal solvents due to superior compatibility with Me<sub>2</sub>AlCl. Elevated temperatures (>40°C) promote side reactions, such as over-acylation or decomposition, necessitating strict temperature control.
Stoichiometric Considerations
A 20% excess of acyl chloride ensures complete consumption of the indole substrate, while sub-stoichiometric Me<sub>2</sub>AlCl (2 eq.) minimizes aluminum byproduct formation.
Analytical Characterization
Spectroscopic Data
Chromatographic Profiling
Reverse-phase HPLC (C18 column, acetonitrile/water 75:25) reveals a single peak at t<sub>R</sub> = 6.8 minutes, confirming high purity.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
JWH 116 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve the use of halogenating agents to introduce halogen atoms into the molecule. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the indole or naphthalenylmethanone groups .
Scientific Research Applications
In chemistry, it is used as a reference standard for the identification and quantification of synthetic cannabinoids in forensic and toxicological analyses . In biology, JWH 116 is used to study the effects of synthetic cannabinoids on cannabinoid receptors and their potential therapeutic applications . In medicine, research on this compound has focused on its potential use as an analgesic and anti-inflammatory agent . In industry, this compound is used in the development of new synthetic cannabinoids and related compounds .
Mechanism of Action
JWH 116 exerts its effects by binding to cannabinoid receptors, specifically the CB1 receptor . The binding affinity of this compound for the CB1 receptor is reported to be approximately 52 nanomolar . Upon binding to the receptor, this compound activates intracellular signaling pathways that modulate various physiological processes, including pain perception, inflammation, and mood . The exact molecular targets and pathways involved in the action of this compound are still being studied, but it is known to interact with the endocannabinoid system, which plays a crucial role in maintaining homeostasis in the body .
Comparison with Similar Compounds
JWH Series Compounds
- JWH 018 : Features a naphthoylindole core with a pentyl side chain. It has high CB1 receptor affinity (Ki = 9.0 nM) and is metabolized to hydroxylated and carboxylated derivatives (e.g., JWH 018 N-COOH) .
- JWH 073 : Differs from JWH 018 by a shorter butyl side chain, reducing receptor affinity (Ki = 340 nM) and altering metabolic pathways (e.g., JWH 073 N-COOH) .
- JWH 250 : Contains a naphthoylindole core with a 2-methoxyphenylacetate substitution, leading to distinct metabolic products (e.g., JWH 250 N-OH) and intermediate receptor binding potency .
JWH 116 : Likely shares the naphthoylindole backbone but may incorporate structural variations (e.g., halogenation or branched alkyl chains) to evade detection while retaining psychoactivity.
Non-JWH Structural Analogues
- UR-144 and XLR11 : Tetramethylcyclopropylindole derivatives with fluorinated side chains. XLR11 (UR-144 fluorinated analogue) shows lower blood concentrations (<1 ng/mL) compared to JWH 018 (up to 5 ng/mL), suggesting differences in pharmacokinetics .
- AM2201 : A fluorinated variant of JWH 018, enhancing metabolic stability and complicating detection due to unique metabolites (e.g., AM2201 N-OH) .
Pharmacological and Metabolic Differences
Receptor Binding Affinity
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Key Structural Features |
|---|---|---|---|
| JWH 018 | 9.0 | 2.9 | Pentyl side chain, naphthoylindole |
| JWH 073 | 340 | 94 | Butyl side chain |
| UR-144 | 29 | 50 | Tetramethylcyclopropyl group |
| This compound | Inferred | Inferred | Likely halogenation or cyclopropyl |
Metabolic Pathways
- JWH 018 : Metabolized via hydroxylation (JWH 018 N-OH) and oxidation (JWH 018 N-COOH), detectable in urine via LC-MS/MS .
- UR-144 : Produces UR-144 N-OH and UR-144 N-COOH metabolites, with blood concentrations consistently <1 ng/mL .
- This compound : Expected to undergo similar oxidative metabolism, but specific metabolites remain uncharacterized.
Analytical Detection Challenges
- JWH Series : Early detection relied on targeted LC-MS/MS for parent compounds, but evolving structures (e.g., JWH 122, JWH 210) necessitated metabolite-focused assays .
- UR-144/XLR11 : Require specialized methods due to low blood concentrations and fluorinated metabolites .
- This compound: Likely undetectable by standard immunoassays; advanced techniques like high-resolution mass spectrometry (HRMS) are needed .
Legal and Market Trends
Biological Activity
JWH-116 is a synthetic cannabinoid that has garnered attention for its selective binding to cannabinoid receptors, particularly the CB1 receptor. This compound is part of a broader class of synthetic cannabinoids known for their diverse pharmacological effects, which can include modulation of cell proliferation, pain relief, and potential therapeutic applications in various medical conditions. This article reviews the biological activity of JWH-116, summarizing key research findings, pharmacological properties, and potential implications for therapeutic use.
Binding Affinity and Selectivity
JWH-116 is characterized by its high affinity for the CB1 receptor, which is implicated in various physiological processes including appetite regulation, pain sensation, and mood. The selectivity of JWH-116 for CB1 over CB2 receptors is significant, as it minimizes the psychotropic effects commonly associated with cannabinoid use.
| Property | Value |
|---|---|
| Receptor | CB1 |
| Binding Affinity | High |
| Selectivity | Higher for CB1 than CB2 |
JWH-116 acts as an agonist at the CB1 receptor, leading to a cascade of intracellular signaling pathways. This activation can influence neurotransmitter release and modulate various physiological responses. Research indicates that JWH-116 can inhibit cell proliferation in certain cancer cell lines, suggesting potential anti-cancer properties.
Anti-Cancer Effects
Studies have demonstrated that JWH-116 may inhibit cell proliferation in cancerous cells. This compound's ability to induce apoptosis (programmed cell death) in tumor cells positions it as a candidate for further investigation in cancer therapy.
Pain Relief
The analgesic properties of JWH-116 have been explored in preclinical models. Its action on the CB1 receptor may contribute to pain relief without the adverse effects associated with traditional opioids.
Neuroprotective Effects
Emerging evidence suggests that JWH-116 may exhibit neuroprotective effects in models of neurodegenerative diseases. Its role in modulating inflammation and oxidative stress could be beneficial in conditions such as Alzheimer's disease and multiple sclerosis.
In Vitro Studies
A study examining the effects of JWH-116 on human cancer cell lines revealed significant inhibition of cell growth. The results indicated that JWH-116 could induce apoptosis through mechanisms involving the activation of specific signaling pathways related to cell cycle regulation.
Animal Models
Research utilizing rodent models has shown that administration of JWH-116 leads to significant reductions in pain responses. These findings support the hypothesis that synthetic cannabinoids can serve as effective analgesics without the psychotropic side effects typically associated with cannabis.
Clinical Implications
While extensive research is still needed, preliminary studies suggest that JWH-116 could have therapeutic applications in managing chronic pain, inflammation, and possibly cancer treatment. However, thorough clinical trials are necessary to establish safety profiles and efficacy.
Summary of Key Research Findings
| Study | Findings |
|---|---|
| In vitro cancer study | Inhibition of cell proliferation; induction of apoptosis |
| Animal pain model | Significant reduction in pain responses |
| Neuroprotection research | Potential benefits in neurodegenerative disease models |
Q & A
Q. How to structure tables for this compound's receptor binding data to enhance clarity and reproducibility?
- Methodological Answer :
- Column headers : Include ligand concentration, % inhibition, Ki values, and n (number of replicates). Use footnotes for statistical methods (e.g., one-way ANOVA) .
- Raw data : Archive full displacement curves in supplementary materials, detailing curve-fitting software (e.g., GraphPad Prism) .
- Uncertainty reporting : Provide standard deviations or bootstrapped confidence intervals for Ki values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
